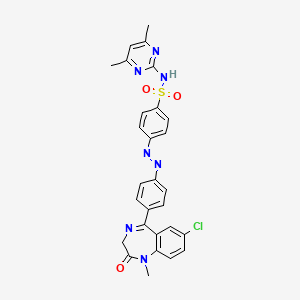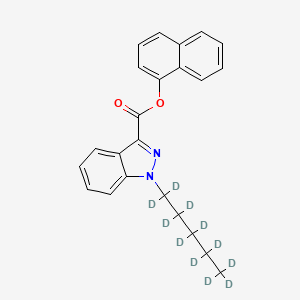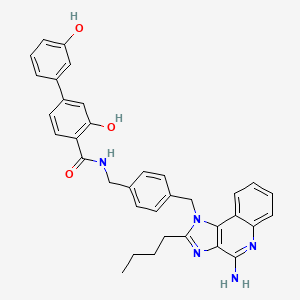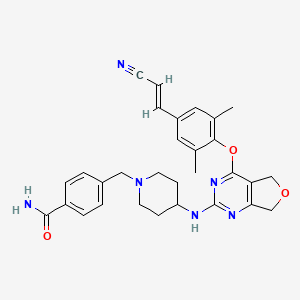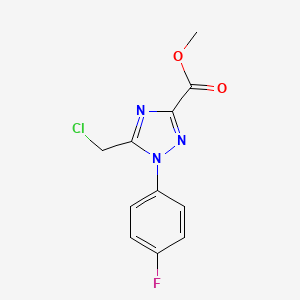
Cox-2-IN-20
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cox-2-IN-20 is a selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the inflammatory process by converting arachidonic acid to prostaglandins. This compound has garnered significant attention due to its potential therapeutic applications, particularly in the treatment of inflammatory diseases and certain types of cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cox-2-IN-20 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. One common synthetic route involves the use of sclerotiorin derivatives, which are modified through various chemical reactions to enhance their COX-2 inhibitory activity . The reaction conditions often include the use of organic solvents, catalysts, and specific temperature and pressure settings to optimize yield and purity .
Industrial Production Methods
Industrial production of this compound may involve batch or continuous flow processes. These methods are designed to scale up the synthesis while maintaining the quality and consistency of the final product. The use of automated systems and advanced analytical techniques ensures that the compound meets the required specifications for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
Cox-2-IN-20 undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include organic solvents (e.g., ethanol, methanol), acids (e.g., hydrochloric acid, sulfuric acid), and bases (e.g., sodium hydroxide, potassium hydroxide). The reactions are typically carried out under controlled temperature and pressure to ensure optimal results .
Major Products
The major products formed from these reactions include various derivatives of this compound, which may exhibit different levels of COX-2 inhibitory activity. These derivatives are often characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC) .
Scientific Research Applications
Cox-2-IN-20 has a wide range of scientific research applications, including:
Mechanism of Action
Cox-2-IN-20 exerts its effects by selectively inhibiting the COX-2 enzyme, thereby preventing the conversion of arachidonic acid to prostaglandins. This inhibition reduces the production of pro-inflammatory mediators, leading to decreased inflammation and pain . The molecular targets of this compound include the active site of the COX-2 enzyme, where it binds and blocks the enzyme’s catalytic activity .
Comparison with Similar Compounds
Similar Compounds
Celecoxib: Another selective COX-2 inhibitor used to treat pain and inflammation.
Rofecoxib: A COX-2 inhibitor that was withdrawn from the market due to cardiovascular risks.
Etoricoxib: A selective COX-2 inhibitor with similar therapeutic applications.
Uniqueness
Cox-2-IN-20 is unique in its specific chemical structure, which provides a distinct binding affinity and selectivity for the COX-2 enzyme. This uniqueness may translate to different pharmacokinetic and pharmacodynamic properties compared to other COX-2 inhibitors .
Properties
IUPAC Name |
methyl 5-(chloromethyl)-1-(4-fluorophenyl)-1,2,4-triazole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClFN3O2/c1-18-11(17)10-14-9(6-12)16(15-10)8-4-2-7(13)3-5-8/h2-5H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOMJCBBPYOQZPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NN(C(=N1)CCl)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClFN3O2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.66 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

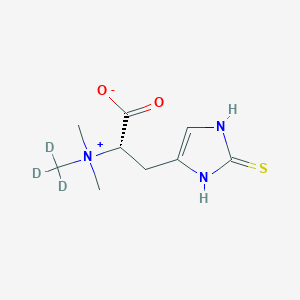
![tert-butyl N-[2-[4-chloro-2-[[1-(2-chloro-4-nitroanilino)-3-methyl-1-oxobutan-2-yl]carbamoyl]phenoxy]ethyl]carbamate](/img/structure/B12416364.png)
![4-[[4-anilino-6-[(2E)-2-(pyridin-2-ylmethylidene)hydrazinyl]-1,3,5-triazin-2-yl]amino]benzenesulfonamide](/img/structure/B12416370.png)
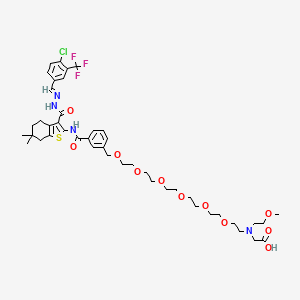
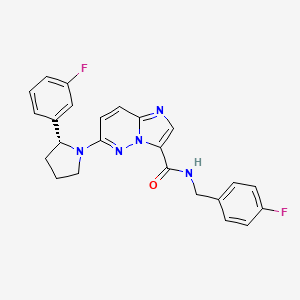

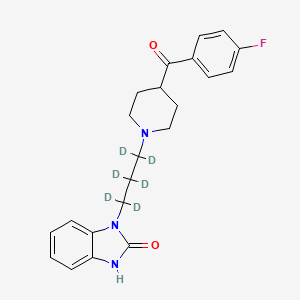
methyl dihydrogen phosphate](/img/structure/B12416408.png)
